molecular formula C22H39NO B13960821 1-(12-Octadecynoyl)pyrrolidine CAS No. 56630-90-1

1-(12-Octadecynoyl)pyrrolidine

Cat. No.: B13960821
CAS No.: 56630-90-1
M. Wt: 333.6 g/mol
InChI Key: IMJDZLQZBKJPMY-UHFFFAOYSA-N
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Description

1-(12-Octadecynoyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a long-chain alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(12-Octadecynoyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate alkyne derivative. One common method is the acylation of pyrrolidine with 12-octadecynoic acid or its derivatives under suitable reaction conditions. This process often requires the use of a catalyst, such as a Lewis acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(12-Octadecynoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different functional groups, such as ketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group may yield ketones, while reduction could produce alkanes.

Scientific Research Applications

1-(12-Octadecynoyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of 1-(12-Octadecynoyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    1-(12-Octadecenoyl)pyrrolidine: Similar structure but with a double bond instead of a triple bond.

    1-(12-Octadecanoyl)pyrrolidine: Similar structure but fully saturated.

    1-(12-Octadecynoyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-(12-Octadecynoyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a long-chain alkyne. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

56630-90-1

Molecular Formula

C22H39NO

Molecular Weight

333.6 g/mol

IUPAC Name

1-pyrrolidin-1-yloctadec-12-yn-1-one

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-5,8-21H2,1H3

InChI Key

IMJDZLQZBKJPMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCCCCCCCCCCC(=O)N1CCCC1

Origin of Product

United States

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